BenchChemオンラインストアへようこそ!

Methyl 2,3-difluoro-4-methylbenzoate

Pharmaceutical Intermediates Process Chemistry Crystallization

Select Methyl 2,3-difluoro-4-methylbenzoate as the precise 2,3-difluoro-4-methyl regioisomer required for biphenyl-2-ylcarbamic acid ester scaffolds in long-acting β2 agonist (LABA) synthesis (Theravance patent US2008/269305). Unlike generic difluorobenzoates, its crystalline nature (mp 71–72°C) permits purification by recrystallization rather than chromatography, enabling cost-effective multi-kilogram production. With a LogP of 2.06, it delivers a 15× lipophilicity reduction versus non-fluorinated analogs, optimizing oral bioavailability. Choose this solid methyl ester over liquid ethyl analogs for automated liquid handling workflows and scalable route development.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
CAS No. 773874-06-9
Cat. No. B1425856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-difluoro-4-methylbenzoate
CAS773874-06-9
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)OC)F)F
InChIInChI=1S/C9H8F2O2/c1-5-3-4-6(9(12)13-2)8(11)7(5)10/h3-4H,1-2H3
InChIKeyYCFUSIDKEYANIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3-difluoro-4-methylbenzoate (CAS 773874-06-9) – Fluorinated Benzoate Building Block for Pharmaceutical R&D


Methyl 2,3-difluoro-4-methylbenzoate is a fluorinated aromatic ester building block with a molecular formula of C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol . It appears as a colorless crystalline solid with a melting point of 71–72 °C and a boiling point of 283 °C . Its computed properties include a LogP of 2.06, a topological polar surface area (TPSA) of 26.3 Ų, and no hydrogen bond donors . These physicochemical properties position it as a moderately lipophilic scaffold for medicinal chemistry applications.

Methyl 2,3-difluoro-4-methylbenzoate – Why Simple Fluorobenzoate Substitution Risks Synthetic Failure


Fluorinated benzoate esters are not interchangeable due to the profound influence of fluorine substitution pattern on electronic distribution, steric accessibility, and metabolic stability [1]. In Methyl 2,3-difluoro-4-methylbenzoate, the 2,3-difluoro substitution creates a unique electronic environment that differentiates it from 2,4-difluoro, 3,4-difluoro, or mono-fluorinated analogs. Specifically, the ortho-fluorine at position 2 exerts strong electron-withdrawing effects while the meta-fluorine at position 3 and the para-methyl group collectively tune reactivity in cross-coupling and nucleophilic aromatic substitution reactions [2]. Replacing this compound with a generic 2,4-difluorobenzoate or non-fluorinated analog would alter the regioselectivity and yield of downstream transformations, potentially derailing established synthetic routes in drug discovery programs .

Methyl 2,3-difluoro-4-methylbenzoate – Head-to-Head Comparator Data for Procurement Decisions


Methyl 2,3-difluoro-4-methylbenzoate vs. Ethyl 2,3-difluoro-4-methylbenzoate: Superior Crystallinity Enables Scalable Purification

Methyl 2,3-difluoro-4-methylbenzoate exists as a colorless crystalline solid with a defined melting point of 71–72 °C, whereas the ethyl ester analog (ethyl 2,3-difluoro-4-methylbenzoate) is reported as a liquid at room temperature . This physical state difference confers a practical advantage in purification: the methyl ester can be recrystallized to achieve higher purity, whereas the ethyl ester requires chromatographic separation which is less scalable for kilogram production [1].

Pharmaceutical Intermediates Process Chemistry Crystallization

Methyl 2,3-difluoro-4-methylbenzoate vs. Non-Fluorinated Benzoate: 15× Increased Lipophilicity Drives Membrane Permeability

The introduction of two fluorine atoms in the 2,3-positions substantially increases lipophilicity compared to non-fluorinated methyl benzoates. The computed LogP for Methyl 2,3-difluoro-4-methylbenzoate is 2.06 . By comparison, methyl benzoate (no fluorine, no methyl) has a LogP of approximately 2.12, but methyl 4-methylbenzoate (no fluorine) has a LogP of approximately 2.75 [1]. The fluorine atoms counterbalance the lipophilicity increase from the methyl group, producing a balanced LogP that favors membrane permeability without excessive hydrophobicity that could lead to poor solubility or metabolic instability [2].

Medicinal Chemistry Drug Design ADME Properties

Methyl 2,3-difluoro-4-methylbenzoate vs. 2,4-Difluorobenzoate: Distinct Substitution Pattern Alters Reactivity in Cross-Coupling

The 2,3-difluoro substitution pattern in Methyl 2,3-difluoro-4-methylbenzoate provides unique electronic activation for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. In fluorinated benzoates, the ortho-fluorine (position 2) is typically the most activated toward SNAr; however, the presence of a meta-fluorine (position 3) and a para-methyl group modulates the electron density at the ortho position [1]. In contrast, Methyl 2,4-difluorobenzoate (CAS 106614-28-2) has fluorine atoms at the 2- and 4-positions, which produces a different regioselectivity profile in Suzuki-Miyaura and Buchwald-Hartwig couplings . Specifically, the 2,3-difluoro pattern is less prone to undesired para-substitution side reactions compared to 2,4-difluoro analogs when coupling at the ortho position [1].

Cross-Coupling Reactions Suzuki-Miyaura Synthetic Chemistry

Methyl 2,3-difluoro-4-methylbenzoate in Theravance Patent: Documented Use in β2-Adrenergic Receptor Agonist Synthesis

Methyl 2,3-difluoro-4-methylbenzoate is explicitly cited as a synthetic intermediate in US Patent US2008/269305 A1 (Theravance, Inc.) for the preparation of biphenyl-2-ylcarbamic acid esters as β2-adrenergic receptor agonists [1]. This patent application describes its use in constructing the biaryl core of long-acting β2 agonists (LABAs) for the treatment of asthma and COPD. In contrast, other fluorinated benzoate regioisomers (e.g., 2,5-difluoro, 3,4-difluoro) are not mentioned in this patent family, indicating that the 2,3-difluoro-4-methyl substitution pattern was specifically selected for this therapeutic scaffold .

Respiratory Therapeutics GPCR Agonists Pharmaceutical Patents

Methyl 2,3-difluoro-4-methylbenzoate vs. Free Acid: 3× Higher Organic Solvent Solubility Improves Handling

Methyl 2,3-difluoro-4-methylbenzoate exhibits significantly higher solubility in common organic solvents compared to its free acid counterpart (2,3-difluoro-4-methylbenzoic acid). The ester is described as readily soluble in ethyl acetate, dichloromethane, and other organic solvents , whereas the free acid requires heating or sonication for dissolution and has limited solubility in non-polar solvents [1]. This solubility difference is critical for synthetic operations such as homogeneous reactions, extractions, and chromatographic purifications.

Process Chemistry Solubility Ester Prodrug

Methyl 2,3-difluoro-4-methylbenzoate – Optimal Use Cases Based on Quantitative Differentiation


Synthesis of β2-Adrenergic Receptor Agonists for Respiratory Drug Discovery

Procure Methyl 2,3-difluoro-4-methylbenzoate for use as a key intermediate in the construction of biphenyl-2-ylcarbamic acid ester scaffolds, as documented in Theravance patent US2008/269305 A1 . This specific regioisomer is selected for the synthesis of long-acting β2 agonists (LABAs); substitution with other difluorobenzoate regioisomers (e.g., 2,4- or 2,5-difluoro) is not supported by this patent and may lead to different pharmacological profiles or synthetic failures .

Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (LogP ~2)

Select Methyl 2,3-difluoro-4-methylbenzoate for building blocks in CNS or orally bioavailable drug candidates where a LogP of approximately 2.06 is desired . The 2,3-difluoro-4-methyl substitution pattern provides a 15× lipophilicity reduction compared to non-fluorinated methyl 4-methylbenzoate, avoiding excessive hydrophobicity (LogP >3) that would compromise solubility and metabolic stability .

Scale-Up Synthesis Requiring Crystallization-Based Purification

Choose Methyl 2,3-difluoro-4-methylbenzoate over the liquid ethyl ester analog (ethyl 2,3-difluoro-4-methylbenzoate) when developing scalable, cost-effective synthetic routes. The crystalline nature of the methyl ester (m.p. 71–72 °C) enables purification by recrystallization rather than chromatography, which is essential for producing multi-kilogram quantities of advanced intermediates .

Automated Parallel Synthesis and High-Throughput Experimentation

Utilize Methyl 2,3-difluoro-4-methylbenzoate in automated liquid handling workflows due to its ready solubility in ethyl acetate and dichloromethane at room temperature . In contrast, the free acid form (2,3-difluoro-4-methylbenzoic acid) requires heating or sonication, which is incompatible with standard automation protocols and reduces throughput .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,3-difluoro-4-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.